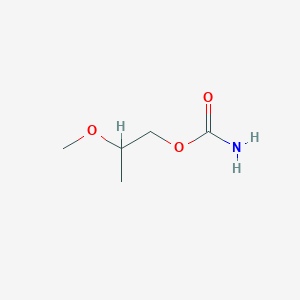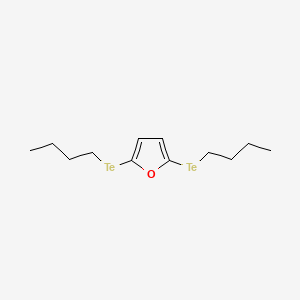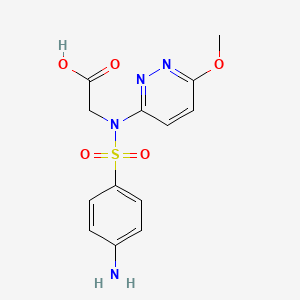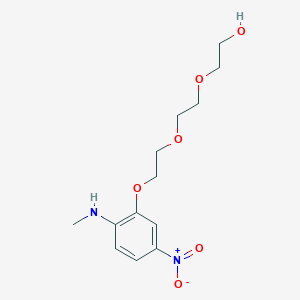
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol is an organic compound that belongs to the class of nitrophenol ethers It is characterized by the presence of a nitrophenol group, multiple ethoxy linkages, and a terminal ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol typically involves a multi-step process:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group at the 5-position, forming 5-nitrophenol.
Etherification: 5-nitrophenol is then subjected to etherification with ethylene oxide to introduce the ethoxy groups, resulting in 2-(2-(2-(5-nitrophenoxy)ethoxy)ethoxy)ethanol.
Methylation: The final step involves the methylation of the amino group using methylamine, yielding the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or thiolates are employed for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 2-(2-(2-(2-(Methylamino)-5-aminophenoxy)ethoxy)ethoxy)ethanol.
Substitution: Introduction of various functional groups in place of ethoxy groups.
Aplicaciones Científicas De Investigación
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(2-(2-(Amino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol
- 2-(2-(2-(2-(Methylamino)-4-nitrophenoxy)ethoxy)ethoxy)ethanol
- 2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)propoxy)propoxy)ethanol
Uniqueness
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its multiple ethoxy linkages and terminal ethanol group contribute to its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
194923-89-2 |
|---|---|
Fórmula molecular |
C13H20N2O6 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(methylamino)-5-nitrophenoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C13H20N2O6/c1-14-12-3-2-11(15(17)18)10-13(12)21-9-8-20-7-6-19-5-4-16/h2-3,10,14,16H,4-9H2,1H3 |
Clave InChI |
KMRJQDUVWASRLC-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)[N+](=O)[O-])OCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


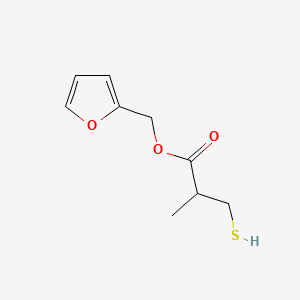

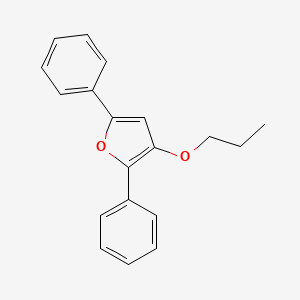
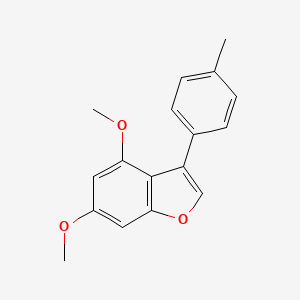
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)

![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
